

2-Pyrrolidin-1-ylmethyl-piperidine chemical structure and properties

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Compound of Interest

Compound Name: 2-Pyrrolidin-1-ylmethyl-piperidine

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An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)piperidine: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-ylmethyl)piperidine, a heterocyclic compound incorporating both piperidine and pyrrolidine moieties. These saturated nitrogen-containing rings are prevalent structural motifs in a vast array of pharmaceuticals and natural products, suggesting the potential utility of this compound as a building block in drug discovery and development.^{[1][2][3]} This document will delve into the chemical structure, predicted physicochemical properties, a robust synthetic protocol, and the potential pharmacological relevance of this molecule for researchers, scientists, and drug development professionals.

Core Molecular Identity and Structure

2-(Pyrrolidin-1-ylmethyl)piperidine is a diamine featuring a piperidine ring substituted at the 2-position with a methyl group that is, in turn, linked to the nitrogen atom of a pyrrolidine ring.

- IUPAC Name: 2-(pyrrolidin-1-ylmethyl)piperidine^[4]
- CAS Number: 100158-63-2^[4]
- Molecular Formula: C₁₀H₂₀N₂^[4]

- Molecular Weight: 168.28 g/mol [\[4\]](#)
- Synonyms: **2-Pyrrolidin-1-ylmethyl-piperidine**, 2-(1-pyrrolidinylmethyl)piperidine[\[4\]](#)

The fundamental structure consists of two saturated heterocyclic amines joined by a methylene bridge. This arrangement offers several points for potential chemical modification, making it an interesting scaffold for creating libraries of compounds.

Chemical Structure Visualization

Caption: 2D structure of 2-(pyrrolidin-1-ylmethyl)piperidine.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 2-(Pyrrolidin-1-ylmethyl)piperidine is scarce. However, we can predict its properties with a high degree of confidence based on the well-characterized nature of its constituent piperidine and pyrrolidine rings.

Property	Predicted Value / Description	Rationale
pKa (Protonated Amines)	$pK_{a1} \approx 11.2$ (Piperidine N) $pK_{a2} \approx 8.0-9.0$ (Pyrrolidine N)	The pKa of the piperidinium ion is approximately 11.22. ^[5] The pyrrolidine nitrogen is part of a tertiary amine, which is typically less basic than a secondary amine due to steric hindrance and solvation effects. Therefore, the piperidine nitrogen is expected to be the more basic site. The pKa of pyrrolidine is around 11.3. ^[6] However, as a tertiary amine in the target molecule, its pKa will be lower.
LogP (Octanol-Water Partition Coefficient)	1.2 - 2.0	PubChem provides a computed XLogP3 value of 1.2. ^[4] This indicates moderate lipophilicity, suggesting reasonable solubility in both aqueous and organic media, a desirable trait for drug candidates.
Solubility	Miscible with water, especially in its protonated salt form. Soluble in common organic solvents like ethanol, methanol, and dichloromethane.	The presence of two nitrogen atoms capable of hydrogen bonding suggests good water solubility. As a base, its solubility in acidic aqueous solutions will be high due to salt formation.
Boiling Point	~220-240 °C	This is an estimation based on the boiling point of similar-sized diamines and substituted piperidines. For example, N-

		methylpiperidine boils at 106-107°C, and the increased molecular weight and hydrogen bonding capability of the target molecule will significantly raise its boiling point.
Appearance	Colorless to pale yellow liquid at room temperature.	Simple alkylamines and saturated heterocycles like piperidine are typically colorless liquids.[5]
Stereochemistry	The carbon at position 2 of the piperidine ring is a chiral center. Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-(pyrrolidin-1-ylmethyl)piperidine. The synthesis from achiral precursors will result in the racemate.	The C2 carbon is bonded to four different groups: the piperidine nitrogen (N1), a hydrogen atom, the piperidine C3 carbon, and the methylene bridge to the pyrrolidine. Asymmetric synthesis would be required to obtain a single enantiomer.[7][8]

Proposed Synthesis Protocol: Reductive Amination

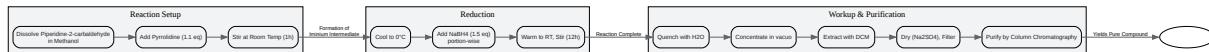
A reliable and scalable method for synthesizing 2-(Pyrrolidin-1-ylmethyl)piperidine is via reductive amination. This common and robust reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced *in situ* to the corresponding amine.[8][9]

This specific synthesis would utilize piperidine-2-carbaldehyde and pyrrolidine.

Reaction Scheme

Piperidine-2-carbaldehyde + Pyrrolidine → [Iminium Intermediate] --(Reduction)--> 2-(Pyrrolidin-1-ylmethyl)piperidine

Experimental Workflow



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Caption: Reductive amination workflow for synthesis.

Detailed Step-by-Step Methodology

- Reaction Setup: To a solution of piperidine-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add pyrrolidine (1.1 eq) dropwise at room temperature.
- Iminium Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the iminium intermediate can be monitored by TLC or LC-MS.
- Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
 - Causality Note: Portion-wise addition of the reducing agent is crucial to control the exothermic reaction and prevent side reactions.
- Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
- Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- Extraction: Add saturated aqueous sodium bicarbonate solution to the residue and extract the aqueous layer with dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

- Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking on the column) to afford the pure 2-(Pyrrolidin-1-ylmethyl)piperidine.

Spectroscopic Characterization (Predicted)

A key aspect of synthesizing and verifying a novel compound is its spectroscopic analysis. Based on the structure, the following ^{13}C and ^1H NMR spectral data can be predicted.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms, assuming the chair conformations of the piperidine ring interconvert rapidly at room temperature.

- Piperidine Ring:
 - C2: ~60-65 ppm (adjacent to two nitrogen atoms)
 - C6: ~45-50 ppm (adjacent to one nitrogen)
 - C3, C4, C5: ~20-30 ppm (aliphatic carbons)
- Methylene Bridge:
 - $-\text{CH}_2-$: ~55-60 ppm
- Pyrrolidine Ring:
 - N-CH₂: ~50-55 ppm
 - $-\text{CH}_2-$: ~20-25 ppm

Rationale: The chemical shifts are estimated based on standard values for N-substituted piperidines and pyrrolidines. The carbons directly attached to nitrogen atoms (C2, C6, N-CH₂ of pyrrolidine, and the methylene bridge) will be the most downfield shifted due to the deshielding effect of the electronegative nitrogen.[10]

¹H NMR Spectroscopy

The ¹H NMR spectrum will be complex due to overlapping signals and diastereotopic protons. Key expected signals include:

- N-H (Piperidine): A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange with D₂O.
- C-H (C2 of Piperidine): A multiplet around 2.5-3.0 ppm.
- Methylene Bridge (-CH₂-): Two distinct signals (doublets of doublets, AB quartet) in the 2.2-2.8 ppm range due to being diastereotopic.
- Other Piperidine & Pyrrolidine Protons (-CH₂-): A complex series of multiplets between 1.2 and 2.8 ppm.

Applications in Research and Drug Development

The combination of piperidine and pyrrolidine rings in a single molecule is of significant interest to medicinal chemists. Both heterocycles are considered "privileged scaffolds" as they are frequently found in biologically active compounds.[1][2][11]

- CNS Agents: The piperidine moiety is a core component of many drugs targeting the central nervous system, including antipsychotics and analgesics.[11] The overall lipophilicity of 2-(Pyrrolidin-1-ylmethyl)piperidine suggests it may cross the blood-brain barrier.
- Receptor Ligands: The two basic nitrogen atoms can act as hydrogen bond acceptors and can be protonated to interact with negatively charged residues in receptor binding pockets (e.g., GPCRs, ion channels).
- Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis. If resolved into its enantiomers, this compound could be explored as a novel chiral ligand.[7]
- Fragment-Based Drug Discovery (FBDD): This molecule can serve as a versatile starting fragment for elaboration into more complex drug candidates.[12][13] Its structure allows for modification at the piperidine nitrogen, the piperidine ring, or the pyrrolidine ring.

In conclusion, 2-(Pyrrolidin-1-ylmethyl)piperidine is a compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques, and its structure provides a rich platform for further chemical exploration.

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